2-Chloro-4-((trimethylsilyl)ethynyl)pyridine 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
Brand Name: Vulcanchem
CAS No.: 499193-57-6
VCID: VC5261619
InChI: InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3
SMILES: C[Si](C)(C)C#CC1=CC(=NC=C1)Cl
Molecular Formula: C10H12ClNSi
Molecular Weight: 209.75

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

CAS No.: 499193-57-6

Cat. No.: VC5261619

Molecular Formula: C10H12ClNSi

Molecular Weight: 209.75

* For research use only. Not for human or veterinary use.

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine - 499193-57-6

Specification

CAS No. 499193-57-6
Molecular Formula C10H12ClNSi
Molecular Weight 209.75
IUPAC Name 2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3
Standard InChI Key GUFPUCBBPLNIIN-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC1=CC(=NC=C1)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted with a chlorine atom at position 2 and a trimethylsilyl-protected ethynyl group (-C≡C-Si(CH₃)₃) at position 4. This arrangement confers unique electronic and steric properties:

  • The pyridine ring provides a π-deficient aromatic system, facilitating electrophilic substitution and coordination to metal catalysts.

  • The chlorine atom acts as a leaving group, enabling nucleophilic displacement reactions.

  • The TMS-ethynyl group offers steric protection for the alkyne while allowing subsequent deprotection under mild conditions.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₃ClNSi
Molecular Weight210.73 g/mol
CAS Number945717-09-9
AppearanceOff-white to pale yellow solid
SolubilitySoluble in THF, DCM, ether

The TMS group enhances solubility in nonpolar solvents, making the compound amenable to standard organic reaction conditions. Its stability under inert atmospheres allows long-term storage, though moisture-sensitive handling is required to prevent premature desilylation .

Synthesis and Preparation

Laboratory-Scale Synthesis

The primary route to 2-chloro-4-((trimethylsilyl)ethynyl)pyridine involves a Sonogashira coupling between 2-chloro-4-iodopyridine and trimethylsilylacetylene. This palladium-catalyzed reaction proceeds under mild conditions:

Reaction Conditions:

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)

  • Base: Triethylamine or diisopropylamine

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: Room temperature to 60°C

  • Atmosphere: Inert gas (argon/nitrogen)

Mechanistic Insights:

  • Oxidative addition of Pd⁰ to the C–I bond of 2-chloro-4-iodopyridine.

  • Transmetallation with trimethylsilylacetylene via the copper co-catalyst.

  • Reductive elimination to form the C–C bond, yielding the target compound.

Workup:
Crude product purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient), achieving yields of 75–85% .

Industrial Production Considerations

Scale-up challenges include:

  • Catalyst Recycling: Heterogeneous palladium catalysts (e.g., Pd/C) reduce costs but require optimization for selectivity.

  • Solvent Recovery: THF and DMF are energy-intensive to recover; switchable solvents (e.g., 2-methyl-THF) are under investigation.

  • Byproduct Management: Iodide salts generated during the reaction necessitate efficient filtration systems.

Chemical Reactions and Reactivity

Deprotection of the TMS Group

The TMS-ethynyl group is readily removed using tetrabutylammonium fluoride (TBAF) in THF:

Procedure:

  • Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine in anhydrous THF.

  • Add TBAF (1.0 equiv) at -78°C, warm to 0°C, and stir for 45 minutes.

  • Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate.

This yields 2-chloro-4-ethynylpyridine (91% isolated), a key intermediate for click chemistry and metal-organic frameworks .

Substitution at the Chlorine Position

The C2 chlorine participates in cross-coupling reactions:

Reaction TypeConditionsProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl pharmaceuticals
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaAminopyridine catalysts

Example – Suzuki Coupling:
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine + phenylboronic acid → 2-phenyl-4-((trimethylsilyl)ethynyl)pyridine (Yield: 78%)

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality enables divergent synthesis:

  • Alkyne Deprotection: Generates terminal alkynes for Huisgen cycloaddition (e.g., triazole-based kinase inhibitors).

  • Chlorine Substitution: Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

Case Study – Anticancer Agent Synthesis:

  • Deprotect TMS-ethynyl group → 2-chloro-4-ethynylpyridine.

  • Click reaction with azide-functionalized quinolone → Hybrid inhibitor of topoisomerase II (IC₅₀ = 12 nM) .

Materials Science

  • Conjugated Polymers: Sonogashira polymerization with diiodoarenes yields electroluminescent materials (λₑₘ = 450–600 nm).

  • Metal-Organic Frameworks (MOFs): Pyridine coordination to Cu(I) nodes creates porous networks for CO₂ capture (BET surface area: 1,200 m²/g).

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